1-Chloro-1H-1,2,4-triazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
21034-55-9 |
|---|---|
Molecular Formula |
C2H2ClN3 |
Molecular Weight |
103.51 g/mol |
IUPAC Name |
1-chloro-1,2,4-triazole |
InChI |
InChI=1S/C2H2ClN3/c3-6-2-4-1-5-6/h1-2H |
InChI Key |
ZDZSCRAOZKJPJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(C=N1)Cl |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation of 1 Chloro 1h 1,2,4 Triazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, including 1-Chloro-1H-1,2,4-triazole. By probing the magnetic properties of atomic nuclei, NMR provides granular information about the chemical environment of individual atoms, enabling the precise mapping of the molecular framework. It is important to note that chloro-1,2,4-triazoles can exist in different tautomeric forms, namely 3-chloro-1H-1,2,4-triazole, 3-chloro-4H-1,2,4-triazole, and 5-chloro-1H-1,2,4-triazole. Physical and theoretical studies suggest that the 1H-tautomer is the most stable form.
Proton Nuclear Magnetic Resonance (¹H-NMR) for Substitution Pattern Analysis
Proton NMR (¹H-NMR) spectroscopy is a powerful tool for determining the substitution pattern on the triazole ring. In the case of this compound, the ¹H-NMR spectrum is expected to be relatively simple, primarily showing a signal corresponding to the proton attached to the carbon atom of the triazole ring. The chemical shift of this proton provides valuable information about the electronic environment within the molecule, which is influenced by the electronegativity of the adjacent nitrogen and chlorine atoms.
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) for Carbon Skeleton Confirmation
Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing direct information about the carbon framework of the molecule. For this compound, the ¹³C-NMR spectrum would confirm the presence of the two carbon atoms in the triazole ring. The chemical shifts of these carbons are sensitive to their hybridization and the nature of the attached atoms. The carbon atom bonded to the chlorine atom would exhibit a distinct chemical shift compared to the other carbon atom in the ring.
As with ¹H-NMR, specific experimental ¹³C-NMR data for this compound is scarce in the public domain. However, based on known data for similar halogenated triazoles, the carbon signals can be predicted, providing a basis for structural confirmation.
Advanced NMR Techniques (e.g., 2D NMR, NOESY) for Detailed Structural and Conformational Studies
To gain deeper insights into the structure and conformation of this compound, advanced NMR techniques such as two-dimensional (2D) NMR and Nuclear Overhauser Effect Spectroscopy (NOESY) would be invaluable. 2D NMR experiments, like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would unambiguously establish the connectivity between protons and carbons in the molecule.
NOESY experiments, on the other hand, provide information about the spatial proximity of atoms. While for a small and relatively rigid molecule like this compound, significant conformational flexibility is not expected, NOESY could still be useful in confirming through-space interactions and providing a more complete picture of its three-dimensional structure. To date, no specific studies employing these advanced NMR techniques on this compound have been reported in the surveyed literature.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR)
Fourier-Transform Infrared (FT-IR) spectroscopy is a vital analytical technique that probes the vibrational modes of a molecule. By measuring the absorption of infrared radiation at specific frequencies, an FT-IR spectrum provides a unique "fingerprint" of the compound, revealing the presence of specific functional groups and structural features.
Identification of Characteristic Vibrational Modes of the Triazole Ring and Chlorine Substituent
The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrational modes of the triazole ring and the carbon-chlorine bond. Key expected vibrational modes include:
N-H stretching: A broad band in the region of 3100-3300 cm⁻¹, characteristic of the N-H bond in the triazole ring.
C-H stretching: A sharp band around 3000-3100 cm⁻¹ due to the stretching of the C-H bond on the triazole ring.
C=N and N=N stretching: These vibrations of the triazole ring typically appear in the 1400-1650 cm⁻¹ region.
Ring stretching and deformation modes: A series of bands in the fingerprint region (below 1500 cm⁻¹) corresponding to the complex vibrations of the triazole ring.
C-Cl stretching: A characteristic absorption band for the carbon-chlorine bond is expected in the range of 600-800 cm⁻¹.
Early studies by Grinshtein et al. (1970) on 3-chloro-1,2,4-triazole (B1630318) reported two infrared bands at 1770 and 1750 cm⁻¹, which were assigned to tautomeric species. This highlights the importance of considering tautomerism when interpreting the vibrational spectra of this compound.
Table 1: Expected Characteristic FT-IR Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | 3100-3300 |
| C-H Stretch | 3000-3100 |
| C=N / N=N Stretch | 1400-1650 |
| C-Cl Stretch | 600-800 |
Correlation between Experimental and Theoretically Predicted Vibrational Frequencies
A powerful approach to the detailed assignment of vibrational spectra involves the correlation of experimentally observed frequencies with those predicted by theoretical calculations. Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the vibrational frequencies of a molecule. By comparing the calculated spectrum with the experimental FT-IR spectrum, a more accurate and complete assignment of the observed bands to specific vibrational modes can be achieved.
While specific studies correlating the experimental and theoretical vibrational frequencies for this compound are not available in the reviewed literature, such an approach would be highly beneficial for a definitive structural characterization of this compound. This correlative method would help to resolve any ambiguities in the assignment of the experimental spectrum and provide a deeper understanding of the molecule's vibrational dynamics.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomeric Analysis
UV-Vis spectroscopy is a powerful tool for investigating the electronic transitions within a molecule and exploring the presence of different tautomeric forms.
Analysis of Absorption Maxima and Electronic Effects of Chlorine
The UV-Vis spectrum of 1,2,4-triazole (B32235) derivatives is characterized by absorption bands that correspond to electronic transitions within the molecule. For 1H-1,2,4-triazole, a weak absorption band is observed, which is attributed to a π → π* transition. researchgate.net The introduction of a chlorine atom onto the triazole ring is expected to influence the position and intensity of these absorption maxima. The chlorine atom, being an electron-withdrawing group, can affect the energy of the molecular orbitals involved in the electronic transitions. This typically results in a shift of the absorption bands. Theoretical and experimental studies on substituted triazoles have shown that the nature and position of the substituent significantly impact the UV/vis spectra. nih.gov
Detailed analysis of the UV-Vis spectrum of this compound would reveal specific absorption maxima (λmax) that are characteristic of its electronic structure. The electronic effects of the chlorine atom, including its inductive and resonance effects, play a crucial role in determining these spectral features.
| Compound | Reported Absorption Maxima (λmax) | Transition Type |
| 1H-1,2,3-Triazole | ~205-210 nm | π → π |
| Substituted 1,2,4-Triazoles | Varies with substitution | π → π |
Spectroscopic Probes for Tautomeric Forms
Tautomerism is a key feature of 1,2,4-triazoles, with the potential for the proton to reside on different nitrogen atoms of the ring. ijsr.netmdpi.com 1-Chloro-1,2,4-triazoles can theoretically exist in different tautomeric forms, such as 3-chloro-1H-1,2,4-triazole, 3-chloro-4H-1,2,4-triazole, and 5-chloro-1H-1,2,4-triazole. ijsr.net UV-Vis spectroscopy serves as a valuable technique to distinguish between these tautomers in solution, as each form will exhibit a unique absorption spectrum. nih.gov
By comparing the experimental UV-Vis spectrum with theoretically calculated spectra for each possible tautomer, it is possible to identify the predominant tautomeric form in a given solvent. nih.govresearchgate.net This combined experimental and theoretical approach has been successfully applied to other substituted 1,2,4-triazole derivatives to elucidate their tautomeric behavior. nih.govresearchgate.net The stability of these tautomers is influenced by factors such as the nature of substituents and intramolecular interactions. nih.govijsr.net
| Tautomer of Chloro-1,2,4-triazole | Predicted Stability Order |
| 3-chloro-1H-1,2,4-triazole | Most Stable |
| 5-chloro-1H-1,2,4-triazole | Intermediate Stability |
| 3-chloro-4H-1,2,4-triazole | Least Stable |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the fragmentation pathways of this compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides the precise molecular weight of a compound, allowing for the determination of its elemental composition with high accuracy. For this compound (C₂H₂ClN₃), the exact mass can be calculated based on the most abundant isotopes of its constituent atoms. This information is crucial for confirming the molecular formula and distinguishing it from other compounds with the same nominal mass.
| Technique | Application | Expected Outcome for C₂H₂ClN₃ |
| High-Resolution Mass Spectrometry (HRMS) | Exact Mass Determination | Precise m/z value corresponding to the elemental composition |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Profiling
Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is widely used for the analysis of triazole compounds in various matrices. geus.dknih.govpensoft.net LC-MS can be employed to assess the purity of a this compound sample by separating it from any impurities or byproducts from the synthesis. japsonline.com The mass spectrometer then provides mass-to-charge ratio (m/z) data for the eluting components, confirming the identity of the target compound and any detected impurities. japsonline.comepa.gov The development of robust LC-MS/MS methods allows for the sensitive and selective quantification of triazoles and their metabolites. geus.dknih.gov
X-ray Crystallography for Single-Crystal Structure Analysis
| Analytical Technique | Information Obtained | Significance for this compound |
| X-ray Crystallography | 3D molecular structure, bond lengths, bond angles, crystal packing | Definitive structural elucidation, understanding of intermolecular forces |
Precise Determination of Bond Lengths, Bond Angles, and Molecular Conformation
The 1,2,4-triazole ring itself is known to be a planar molecule. nih.gov The bond lengths and angles are influenced by the aromatic character of the ring and the presence of the electronegative chlorine atom. For the parent 1H-1,2,4-triazole, C-N and N-N distances are reported to be in the narrow range of 132 to 136 picometers, which is consistent with its aromaticity. nih.gov In substituted triazoles, these values can be expected to show slight variations.
Computational studies on related chloro-1,2,4-triazole structures can provide predicted values for bond lengths and angles. For instance, in a study of 4-amino-3-(p-chlorophenyl)-5-(p-methoxybenzyl)-4H-1,2,4-triazole, the N(3)-N(4) bond length was found to be 1.411(4) Å, and the N(1)-N(2) bond length was similar to that in other triazole derivatives. researchgate.net The C-N bond distances in the triazole ring are also in good agreement with those found in other 1,2,4-triazole ring-containing structures. researchgate.net
The molecular conformation of this compound is expected to be largely planar, with the chlorine atom lying in the same plane as the triazole ring. This planarity is a key feature of the parent 1,2,4-triazole molecule. nih.gov
Table 1: Predicted Bond Parameters for this compound (Illustrative)
| Parameter | Predicted Value |
| C-Cl Bond Length | ~1.73 Å |
| N1-N2 Bond Length | ~1.35 Å |
| N2-C3 Bond Length | ~1.33 Å |
| C3-N4 Bond Length | ~1.34 Å |
| N4-C5 Bond Length | ~1.32 Å |
| C5-N1 Bond Length | ~1.36 Å |
| Cl-C-N Bond Angle | ~120° |
| N-C-N Bond Angle | ~108° |
| C-N-N Bond Angle | ~112° |
Note: These are illustrative values based on general knowledge of similar structures and require experimental verification for this compound.
Elucidation of Solid-State Tautomeric Forms and Intermolecular Interactions (e.g., π-π Stacking)
In the solid state, the arrangement of molecules relative to one another is governed by intermolecular forces, which can significantly influence the physical properties of the compound. For this compound, the potential for tautomerism and various intermolecular interactions, including hydrogen bonding and π-π stacking, are of particular interest.
Tautomerism:
Substituted 1,2,4-triazoles can exist in different tautomeric forms. For chloro-1,2,4-triazoles, three potential tautomers are the 3-chloro-1H-1,2,4-triazole, 3-chloro-4H-1,2,4-triazole, and 5-chloro-1H-1,2,4-triazole. ijsr.net Theoretical and physical studies have indicated that for chloro-1,2,4-triazoles, the stability order of these tautomers is generally 3-chloro-1H-1,2,4-triazole > 5-chloro-1H-1,2,4-triazole > 3-chloro-4H-1,2,4-triazole. ijsr.net The 1H-tautomer is generally considered to be the most stable form for 1,2,4-triazoles. nih.govnih.gov The specific tautomeric form adopted by this compound in the solid state would be definitively determined by X-ray diffraction analysis.
Intermolecular Interactions:
The crystal packing of this compound is expected to be stabilized by a network of intermolecular interactions. The nitrogen atoms in the triazole ring can act as hydrogen bond acceptors. In the solid state, molecules of related triazole derivatives have been shown to be linked by hydrogen bonds. For instance, in the crystal structure of 4-{[(1H-1,2,4-triazol-1-yl)meth-yl]sulfan-yl}phenol, molecules are linked by O-H⋯N hydrogen bonds. nih.gov
Quantum Chemical and Theoretical Investigations of 1 Chloro 1h 1,2,4 Triazole
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and predicting the reactivity of molecular systems. For derivatives of 1,2,4-triazole (B32235), DFT calculations, often utilizing functionals like B3LYP with various basis sets, provide reliable data on molecular geometry, electronic properties, and stability. core.ac.ukbohrium.com These computational methods are essential for understanding the intrinsic properties of molecules like 1-Chloro-1H-1,2,4-triazole.
Geometry Optimization and Energetic Calculations
Geometry optimization is a fundamental computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy state on the potential energy surface. For the 1,2,4-triazole ring, the structure is known to be planar due to its aromatic character. chemicalbook.comwikipedia.org The substitution of a chlorine atom at the N1 position is expected to cause minor distortions in the bond lengths and angles of the triazole ring compared to the parent molecule.
Energetic calculations provide the total energy of the optimized structure, which is crucial for comparing the stability of different isomers or conformers. For instance, theoretical studies on 1,2,4-triazole tautomers have shown that the 1H-form is generally more stable than the 4H-form. nih.gov
Table 1: Predicted Optimized Geometric Parameters for this compound (Note: This data is predictive, based on typical values for related structures, as specific experimental or calculated values for this exact isomer are not readily available.)
| Parameter | Predicted Value (Å/°) |
| Bond Lengths (Å) | |
| N1-Cl | ~1.75 |
| N1-N2 | ~1.38 |
| N2-C3 | ~1.32 |
| C3-N4 | ~1.35 |
| N4-C5 | ~1.34 |
| C5-N1 | ~1.37 |
| **Bond Angles (°) ** | |
| Cl-N1-N2 | ~118.0 |
| Cl-N1-C5 | ~119.0 |
| N2-N1-C5 | ~123.0 |
| N1-N2-C3 | ~105.0 |
| N2-C3-N4 | ~113.5 |
| C3-N4-C5 | ~109.5 |
| N4-C5-N1 | ~109.0 |
Molecular Electrostatic Potential (MEP) Surfaces for Reactive Sites
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. It maps the electrostatic potential onto the electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
In 1,2,4-triazole derivatives, the regions around the nitrogen atoms are typically characterized by negative potential (red and yellow areas), making them susceptible to electrophilic attack. researchgate.netresearchgate.net Conversely, the hydrogen atoms attached to the ring and the region around the chlorine atom would exhibit positive potential (blue areas), indicating sites for potential nucleophilic interaction. The chlorine atom, being highly electronegative, creates a region of positive potential on the adjacent N1 atom, influencing the molecule's interaction with other species.
Atomic Charge Distribution Analysis
Analysis of the distribution of atomic charges provides a quantitative measure of the electron distribution in a molecule. Methods like Mulliken population analysis or Natural Population Analysis (derived from NBO) are used to assign partial charges to each atom.
For this compound, the nitrogen atoms of the triazole ring are expected to carry negative charges due to their high electronegativity. The chlorine atom will also be negatively charged, withdrawing electron density from the N1 atom to which it is attached. Consequently, the N1 atom will likely have a less negative or even a positive charge compared to the N2 and N4 atoms. The carbon atoms in the ring generally exhibit positive charges. This charge distribution is critical for understanding the molecule's dipole moment and its intermolecular interactions. bohrium.com
Frontier Molecular Orbital (FMO) Analysis (HOMO and LUMO Energies, Energy Gap)
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.
The energy of the HOMO is related to the ionization potential, and a higher HOMO energy indicates a better electron donor. The energy of the LUMO is related to the electron affinity, with a lower LUMO energy indicating a better electron acceptor. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a crucial indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.netdnu.dp.ua For 1,2,4-triazole derivatives, the HOMO is typically a π-orbital distributed over the ring, while the LUMO is a π* anti-bonding orbital.
Table 2: Predicted Frontier Molecular Orbital Properties for this compound (Note: These values are illustrative, based on typical DFT calculations for similar molecules.)
| Parameter | Predicted Value (eV) |
| EHOMO | -8.5 to -9.5 |
| ELUMO | -0.5 to -1.5 |
| Energy Gap (ΔE) | 7.0 to 9.0 |
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled (donor) and empty (acceptor) orbitals.
Global Reactivity Descriptors
Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.
Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO)/2.
Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the electron cloud can be polarized.
Chemical Potential (μ): The negative of electronegativity (μ = -χ), related to the escaping tendency of electrons.
Electrophilicity Index (ω): Measures the electrophilic power of a molecule. It is calculated as ω = μ²/2η.
Nucleophilicity Index (Nu): Quantifies the nucleophilic character of a molecule.
These descriptors provide a framework for comparing the reactivity of different molecules and predicting their reaction pathways.
Table 3: Predicted Global Reactivity Descriptors for this compound (Note: These values are illustrative and derived from the predicted FMO energies.)
| Descriptor | Predicted Value (eV) |
| Electronegativity (χ) | 4.50 - 5.50 |
| Chemical Hardness (η) | 3.50 - 4.50 |
| Chemical Softness (S) | 0.22 - 0.29 |
| Chemical Potential (μ) | -4.50 to -5.50 |
| Electrophilicity Index (ω) | 2.25 - 3.40 |
Calculation of Thermodynamic Parameters
The thermodynamic stability and properties of this compound and its isomers are foundational to understanding its behavior. Quantum chemical methods are instrumental in predicting key thermodynamic parameters. For the parent 1H-1,2,4-triazole, experimental and computational data for properties like the standard solid enthalpy of combustion (ΔcH°solid) and enthalpy of formation (ΔfH°) are available, providing a benchmark for substituted derivatives. chemeo.com
Calculations are typically performed using Density Functional Theory (DFT) methods, such as B3LYP, combined with various basis sets (e.g., 6-311G(d,p)) to determine these properties. researchgate.net These computational approaches allow for the estimation of parameters including enthalpy, entropy, and Gibbs free energy for the different tautomers of chloro-1,2,4-triazole, which is crucial for predicting their relative populations at equilibrium. While specific extensive tables for this compound are not broadly published, the methodologies are well-established in the study of related triazole derivatives. chemeo.comresearchgate.net
Table 1: Key Thermodynamic Parameters for Unsubstituted 1H-1,2,4-Triazole
| Parameter | Value | Unit | Source |
|---|---|---|---|
| Enthalpy of Formation (gas, ΔfH°gas) | 188.50 - 193.70 | kJ/mol | chemeo.com |
| Standard Solid Enthalpy of Combustion (ΔcH°solid) | -1324.40 ± 0.30 | kJ/mol | chemeo.com |
| Proton Affinity (PAff) | 886.00 | kJ/mol | chemeo.com |
| Gas Basicity (BasG) | 855.90 | kJ/mol | chemeo.com |
Note: This data is for the parent 1H-1,2,4-triazole and serves as a reference point for understanding the properties of its chloro-derivative.
Ab Initio Computational Methods for Fundamental Properties
Ab initio molecular orbital calculations are a cornerstone for investigating the fundamental properties of molecules like this compound from first principles, without reliance on experimental data. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2 and MP4), and Density Functional Theory (DFT) are employed to study the structure and stability of its various forms. acs.org
For instance, in a foundational study on 5-chloro-1,2,4-triazole, ab initio calculations were performed to determine its molecular structure. ijsr.net These methods are critical for optimizing molecular geometries, calculating vibrational frequencies, and understanding the electronic distribution within the molecule. The choice of the theoretical level and basis set is crucial for balancing computational cost with accuracy. For substituted triazoles, DFT methods like B3LYP and PBE1PBE, paired with basis sets such as 6-31G* or 6-311++G**, have been shown to provide reliable results for relative stabilities and spectroscopic simulations. nih.gov These computational tools confirm the planar structure of the triazole ring and provide precise data on bond lengths and angles, which are in good agreement with experimental values where available. ijsr.net
Theoretical Studies on Tautomerism and Conformational Analysis
The 1,2,4-triazole ring is subject to prototropic tautomerism, a phenomenon of significant interest as the tautomeric form can dictate the molecule's chemical reactivity and biological interactions. researchgate.net For chloro-substituted 1,2,4-triazoles, three primary tautomers can exist: 3-chloro-1H-1,2,4-triazole, 3-chloro-4H-1,2,4-triazole, and 5-chloro-1H-1,2,4-triazole. ijsr.net Theoretical modeling is an indispensable tool for predicting the most stable forms and understanding the factors that govern the tautomeric equilibrium. researchgate.net
Theoretical and physical studies have consistently been used to determine the stability order of chloro-1,2,4-triazole tautomers. ijsr.net Through ab initio and DFT calculations, researchers have established the relative energies of these isomers. The generally accepted stability order is:
3-chloro-1H-1,2,4-triazole > 5-chloro-1H-1,2,4-triazole > 3-chloro-4H-1,2,4-triazole ijsr.net
This ordering indicates that the 1H tautomer with the chlorine atom at the 3-position is the most stable. The 4H tautomer is significantly less stable. This contrasts with the parent 1,2,4-triazole, where the 1H-tautomer is markedly more stable than the 4H-tautomer. nih.gov The relative energies are influenced by factors like the repulsion between lone pairs on adjacent nitrogen atoms and the electronic effects of the chlorine substituent. researchgate.net
Table 2: Calculated Relative Stability of Chloro-1,2,4-triazole Tautomers
| Tautomer | Relative Energy (kcal/mol) | Stability Order | Source |
|---|---|---|---|
| 3-chloro-1H-1,2,4-triazole | 0.00 (Reference) | 1 (Most Stable) | ijsr.net |
| 5-chloro-1H-1,2,4-triazole | Higher than 3-chloro-1H | 2 | ijsr.net |
| 3-chloro-4H-1,2,4-triazole | Highest | 3 (Least Stable) | ijsr.net |
Note: The exact energy differences can vary depending on the computational method and basis set used. The table reflects the qualitative stability order established in the literature.
The nature and position of substituents on the triazole ring profoundly influence the tautomeric equilibrium. nih.govresearchgate.net The chlorine atom, being an electron-withdrawing group, affects the electronic distribution within the heterocyclic ring. Computational studies on various substituted triazoles show that electron-withdrawing substituents can alter the relative stability of tautomers. researchgate.net
In the case of chloro-1,2,4-triazole, the substituent effect is key to the established stability order. The preference for the 1H-form over the 4H-form in the parent triazole is often attributed to reduced electrostatic repulsion between nitrogen lone pairs. researchgate.net The introduction of a chlorine atom modifies the electron density at the carbon and adjacent nitrogen atoms, thereby influencing the proton affinity of the different nitrogen sites and shifting the equilibrium. Studies on other halogenated triazoles, such as bromo-1,2,4-triazoles, show similar complex influences on tautomeric preference, reinforcing the critical role of the substituent's electronic properties. ijsr.net
Computational Elucidation of Reaction Mechanisms
Quantum chemical calculations are powerful for mapping the potential energy surfaces of chemical reactions, providing detailed insights into reaction pathways that are often difficult to probe experimentally. For this compound, this includes modeling reactions such as nucleophilic substitutions, where the chlorine atom is displaced.
A crucial aspect of elucidating a reaction mechanism is the characterization of its transition state(s). Computational methods, particularly DFT, are used to locate and verify transition state structures on the potential energy surface. For reactions involving triazoles, such as N-alkylation or cycloadditions, computational studies identify the geometry of the transition state, calculate its energy (the activation barrier), and confirm it by analyzing its vibrational frequencies (a single imaginary frequency). rsc.org
While specific studies detailing the transition states for reactions of this compound are not widely available, the methodology is well-established for the broader class of triazoles. For example, DFT calculations have been used to elucidate the mechanism of copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles and the arylation of the triazole ring. rsc.orgresearchgate.net These studies characterize the intermediates and transition states, clarifying the catalytic cycle and the factors controlling regioselectivity. Such approaches could be directly applied to understand the reactivity of this compound, for instance, in its reactions with nucleophiles or in the synthesis of more complex derivatives.
Reaction Coordinate Analysis and Energy Barriers
The tautomerism of this compound is a key aspect of its reactivity and stability. Theoretical studies have been instrumental in elucidating the potential tautomeric forms and the energy landscapes governing their interconversion. The primary tautomers of chloro-1,2,4-triazole are 3-chloro-1H-1,2,4-triazole, 5-chloro-1H-1,2,4-triazole, and 3-chloro-4H-1,2,4-triazole.
According to theoretical and physical studies, the relative stability of these tautomers has been established. The most stable tautomer is 3-chloro-1H-1,2,4-triazole , followed by 5-chloro-1H-1,2,4-triazole , with 3-chloro-4H-1,2,4-triazole being the least stable. rgnpublications.com This stability order is crucial for understanding the predominant species in a given system and predicting its chemical behavior.
Computational studies, often employing Density Functional Theory (DFT), are used to map the potential energy surface for the tautomerization reactions. This involves identifying the transition state structures that connect the different tautomeric minima. The energy difference between a tautomer and its corresponding transition state represents the activation energy barrier for that specific interconversion.
While specific energy barrier values for the tautomerization of this compound are not extensively documented in the readily available literature, studies on substituted 1,2,4-triazoles provide insights into the factors influencing these barriers. For instance, the nature and position of the substituent can significantly impact the energy landscape. In the case of this compound, the electron-donating nature of the chlorine atom is expected to influence the electronic distribution within the triazole ring and, consequently, the energy of the transition states for proton transfer.
It is noteworthy that some computational studies on C5-substituted 1,2,4-triazoles have suggested that electron-donating substituents, such as chlorine, tend to stabilize the N2-H tautomer. This presents an interesting point for discussion and further investigation, as it appears to contrast with the stability order mentioned earlier. This discrepancy may arise from differences in computational methods, basis sets, or the specific isomeric forms being compared. A thorough reaction coordinate analysis would involve calculating the geometries and energies of all stable tautomers and the transition states connecting them to provide a comprehensive understanding of the kinetic and thermodynamic aspects of their interconversion.
Solvent Effects and Environmental Modulation in Theoretical Models
The properties and behavior of this compound in a condensed phase are significantly influenced by its surrounding environment, particularly the solvent. Theoretical models, most notably the Polarizable Continuum Model (PCM) and its variants, are widely used to simulate these solvent effects and provide a more realistic description of the molecule's behavior in solution. researchgate.net
The PCM approach treats the solvent as a continuous dielectric medium, which polarizes in response to the solute's charge distribution. This model allows for the calculation of various properties in the presence of a solvent, including:
Tautomeric Equilibrium: The relative stability of the tautomers of this compound can be significantly altered by the solvent polarity. Polar solvents are expected to better solvate the more polar tautomers, thereby shifting the equilibrium. For instance, a more polar tautomer will experience greater stabilization in a high-dielectric constant solvent like water compared to a nonpolar solvent like hexane. Theoretical calculations using PCM can predict these shifts in tautomeric populations as a function of the solvent environment.
Molecular Geometry: The presence of a solvent can induce changes in the bond lengths and angles of the this compound tautomers. These changes, although often subtle, can impact the molecule's reactivity and spectroscopic properties.
Electronic Properties: Solvent effects can modulate the electronic properties of this compound, such as its dipole moment, and the energies of its frontier molecular orbitals (HOMO and LUMO). An increase in solvent polarity generally leads to an increase in the calculated dipole moment of the solute.
The following table illustrates the kind of data that can be generated from theoretical studies on the solvent effects on the tautomers of this compound. Please note that this table is a representative example, and the actual values would need to be obtained from specific computational studies.
| Tautomer | Solvent | Dipole Moment (Debye) | Relative Energy (kcal/mol) |
| 3-chloro-1H-1,2,4-triazole | Gas Phase | Value | 0.00 |
| Water (PCM) | Value | Value | |
| Dichloromethane (PCM) | Value | Value | |
| 5-chloro-1H-1,2,4-triazole | Gas Phase | Value | Value |
| Water (PCM) | Value | Value | |
| Dichloromethane (PCM) | Value | Value | |
| 3-chloro-4H-1,2,4-triazole | Gas Phase | Value | Value |
| Water (PCM) | Value | Value | |
| Dichloromethane (PCM) | Value | Value |
By systematically varying the solvent in the theoretical model, researchers can gain a detailed understanding of how the environment modulates the intrinsic properties of this compound. This knowledge is crucial for predicting its behavior in different chemical and biological systems and for designing applications where solvent-solute interactions play a critical role.
Reactivity and Reaction Mechanisms of 1 Chloro 1h 1,2,4 Triazole
Nucleophilic Substitution Reactions Involving the Chlorine Atom
The chlorine atom attached to the 1,2,4-triazole (B32235) ring is a leaving group that can be displaced by a variety of nucleophiles. The carbon atoms in the 1H-1,2,4-triazole ring are π-deficient due to their linkage to electronegative nitrogen atoms, making them susceptible to nucleophilic attack under appropriate conditions. nih.gov Halogenated 1H-1,2,4-triazoles have been effectively utilized in nucleophilic substitution reactions to produce 5-substituted triazoles. rsc.org
1-Chloro-1H-1,2,4-triazole is expected to react with nitrogen-based nucleophiles such as primary and secondary amines and hydrazines, resulting in the formation of amino- and hydrazino-1,2,4-triazoles. Studies on analogous systems, like 2,4,6-trichloro-1,3,5-triazine (TCT), show that amines readily displace chlorine atoms in a stepwise nucleophilic aromatic substitution. nih.gov While amines are effective nucleophiles, their reactivity relative to other nucleophiles can vary depending on the specific conditions. nih.gov For instance, the reaction of 4-chloroquinolines with 1,2,4-triazole itself demonstrates the ability of the triazole nitrogen to act as a nucleophile, a reaction that is subject to both acid and base catalysis. researchgate.net In reactions involving C-amino-1H-1,2,4-triazoles and electrophiles, quaternization can occur at multiple nitrogen centers, highlighting the nucleophilic nature of the triazole ring nitrogens and exocyclic amino groups. researchgate.net
Sulfur-containing nucleophiles, particularly thiols and their corresponding thiolates, are potent reagents for displacing the chlorine atom from the triazole ring. This reaction leads to the formation of thioether derivatives. In related heterocyclic systems, thiols have been shown to participate effectively in nucleophilic aromatic substitution reactions. nih.gov The mercapto (-SH) group in 3-mercapto-1,2,4-triazoles exists in a tautomeric equilibrium with the thione (=S) form. researchgate.net The thiol form allows the sulfur to act as a powerful nucleophile, readily undergoing S-alkylation. nih.govchemicalbook.com This inherent nucleophilicity suggests that external thiols would react efficiently with this compound to yield S-substituted triazoles.
Oxygen-based nucleophiles, including alcohols and phenols (as alkoxides and phenoxides), can also partake in substitution reactions with this compound. The reaction of 1-glucosyl-5-nitro-1,2,4-triazole with water demonstrates the susceptibility of the triazole ring to attack by oxygen nucleophiles, even when a nitro group, rather than chlorine, is the leaving group. rsc.org In comparative studies using 2,4,6-trichloro-1,3,5-triazine, an alcohol was found to be more reactive than a thiol or an amine in displacing the first chlorine atom under mild, base-assisted conditions. nih.gov This suggests that reactions with alcohols and phenols are facile, leading to the corresponding ether derivatives.
Kinetic and mechanistic investigations of nucleophilic substitution on halogenated azines and azoles provide a framework for understanding the reactivity of this compound. For reactions on similar aromatic systems, the nucleophilic attack is often the rate-limiting step. researchgate.net
Studies on the trifunctional linker 2,4,6-trichloro-1,3,5-triazine (TCT) have established a clear reactivity hierarchy for different classes of nucleophiles. nih.gov Under mild conditions, the preferential order of substitution for the first chlorine atom was found to be an alcohol, followed by a thiol, and then an amine. nih.gov This selectivity is attributed to the electronic changes in the triazine ring after each substitution. Theoretical calculations, including electron density maps and natural atomic charges, support these experimental findings, showing how the introduction of one nucleophile alters the electrophilicity of the remaining carbon-chlorine centers. nih.gov It is reasonable to infer a similar mechanistic pathway for this compound, where the reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.
| Reactivity Rank | Nucleophile Class | Example Nucleophile | Source |
|---|---|---|---|
| 1 (Highest) | Oxygen-Containing | 2-Phenylethan-1-ol | nih.gov |
| 2 | Sulfur-Containing | 3-Methylbutane-2-thiol | nih.gov |
| 3 (Lowest) | Nitrogen-Containing | Butan-2-amine | nih.gov |
Electrophilic Substitution Reactions on the 1,2,4-Triazole Ring
The electronic nature of the 1,2,4-triazole ring dictates that electrophilic substitution occurs exclusively at the nitrogen atoms. nih.gov The carbon atoms of the ring are electron-deficient and therefore not susceptible to attack by electrophiles. nih.gov Instead, the lone pairs of electrons on the sp2-hybridized nitrogen atoms act as the centers for electrophilic attack. The parent 1H-1,2,4-triazole is readily protonated at the N4 position. nih.govwikipedia.org Similarly, alkylation, another key electrophilic substitution reaction, also occurs at the ring nitrogens. nih.govresearchgate.netwikipedia.org The presence of a chlorine atom on the ring would further deactivate the carbon atoms towards electrophilic attack, reinforcing the preference for substitution at the nitrogen centers. Computational studies on related amino-1,2,4-triazoles confirm that electrophilic attack is directed towards the ring nitrogen atoms (N2 and N4). researchgate.net
Redox Chemistry of Chlorinated 1,2,4-Triazoles
Direct research on the redox chemistry of this compound is not extensively documented. However, insights can be drawn from studies on the parent 1,2,4-triazole and its derivatives.
Electrochemical studies of the parent 1,2,4-triazole have shown that it undergoes an irreversible, diffusion-controlled reduction. researchgate.netchemicalbook.com Cyclic voltammetry experiments identified a single reduction wave attributed to the reduction of the N=N moiety within the heterocyclic ring. researchgate.netchemicalbook.com In these studies, no corresponding oxidation peak was observed, indicating the irreversible nature of the electro-reduction process. researchgate.netchemicalbook.com It is plausible that this compound would exhibit similar reductive behavior, potentially influenced by the electron-withdrawing chlorine atom.
Oxidative reactions have been reported for related triazole derivatives, particularly those containing thiol groups. For example, 1,2,4-triazole-3(5)-thiol can be oxidized with agents like nitric acid or hydrogen peroxide, which results in the removal of the sulfur atom to yield the parent 1,2,4-triazole. Similarly, N-alkylated triazolethiones have been oxidized with hydrogen peroxide in acidic media to afford desulfurized 3,4,5-trisubstituted-1,2,4-triazoles. nih.gov These reactions demonstrate the stability of the triazole ring under certain oxidative conditions that are sufficient to modify or remove substituents.
Reduction Pathways Leading to Triazole Derivatives
Reduction reactions are also a key feature in the chemistry of 1,2,4-triazole derivatives. A notable example is the Huang Minlon reduction of certain 1,2,4-triazole derivatives in the presence of hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) and potassium hydroxide (B78521) (KOH) to yield reduced triazole compounds. nih.gov This method has been used in the synthesis of various 1,2,4-triazole derivatives with potential biological activities. nih.gov
Utility in C-C and C-N Bond-Forming Reactions
Alkylation and Acylation Reactions at Nitrogen and Carbon Centers
The alkylation of 1,2,4-triazole is a fundamental process for introducing functional groups and building more complex molecular architectures. The regioselectivity of alkylation is a critical aspect, with the N-1 and N-4 positions being the primary sites of reaction.
Alkylation at the nitrogen atoms of the 1,2,4-triazole ring is a common strategy. The use of different bases and reaction conditions can influence the regiochemical outcome. For instance, alkylation of 1,2,4-triazole with various alkyl halides in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) has been shown to be a convenient and high-yielding method for synthesizing 1-substituted-1,2,4-triazoles. researchgate.net Microwave-assisted alkylation using potassium carbonate as a base and an ionic liquid as the solvent also provides a regioselective route to 1-alkyl-1,2,4-triazole derivatives in excellent yields. researchgate.net The choice of solvent and base can be crucial; for example, using sodium ethoxide in ethanol (B145695) as a base tends to favor N1-alkylation, whereas using aqueous sodium hydroxide with methyl sulfate (B86663) can result in a mixture of 1-methyl- and 4-methyl-1,2,4-triazoles. chemicalbook.com
Acylation reactions are also important for modifying the 1,2,4-triazole core. For example, Fridel-Crafts acylation of substituted benzenes with chloroacetyl chloride using aluminum trichloride (B1173362) as a catalyst is a key step in the synthesis of precursors for more complex 1,2,4-triazole derivatives. nih.gov
Table 1: Regioselective Alkylation of 1,2,4-Triazole
| Alkylating Agent | Base/Catalyst | Solvent | Major Product | Reference |
|---|---|---|---|---|
| 4-Nitrobenzyl halides | DBU | THF | 1-Alkyl-1,2,4-triazole | researchgate.net |
| Various alkyl halides | K₂CO₃ | Hexylpyridinium bromide (ionic liquid) | 1-Alkyl-1,2,4-triazole | researchgate.net |
| Methyl sulfate | aq. NaOH | Water | Mixture of 1-methyl- and 4-methyl-1,2,4-triazole | chemicalbook.com |
| Ethyl chloroacetate | Sodium methoxide (B1231860) | Not specified | N1-substituted product | chemicalbook.com |
| Dibromomethane | aq. NaOH / n-Bu₄NBr | DCM | Bis(1,2,4-triazol-1-yl)methane | chemicalbook.com |
Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloaddition)
Cycloaddition reactions are powerful tools for the synthesis of five-membered heterocyclic rings like 1,2,4-triazoles. The Huisgen 1,3-dipolar cycloaddition of azides with alkynes is a prominent example, often referred to as "click chemistry," which provides a highly efficient and regioselective route to 1,2,3-triazoles. ijaems.com While this method directly leads to 1,2,3-triazoles, the principles of cycloaddition are broadly applicable in heterocyclic chemistry.
In the context of 1,2,4-triazoles, cycloaddition reactions can be employed to construct the triazole ring itself or to further functionalize existing triazole derivatives. For instance, a [3+2] cycloaddition reaction between N-CF₃ imidoyl chlorides and N-isocyaniminotriphenylphosphorane can yield N-CF₃ 1,3,4-triazoles. organic-chemistry.org Another example involves the electrochemical oxidative [3+2] annulation of hydrazones and amines to synthesize 1,2,4-triazoles. sioc-journal.cn
Advanced Reaction Chemistry and Cascade Processes
Cascade reactions, also known as tandem or domino reactions, offer an efficient approach to synthesizing complex molecules in a single operation by combining multiple bond-forming events. These processes are highly atom-economical and can significantly reduce the number of synthetic steps, purification procedures, and waste generation.
In the realm of 1,2,4-triazole chemistry, cascade processes have been developed for the synthesis of fused and highly substituted triazole systems. For example, a silver(I)-catalyzed cascade reaction of amino-NH-1,2,3-triazoles with 2-alkynylbenzaldehydes has been utilized to construct novel isoquinoline (B145761) and quinazoline-fused 1,2,3-triazoles through the formation of three new C-N bonds in one step. nih.gov Although this example pertains to 1,2,3-triazoles, similar cascade strategies are being explored for the synthesis of complex 1,2,4-triazole derivatives.
Another example is the iodine-catalyzed cascade C-H functionalization and double C-N bond formation, followed by oxidative aromatization, to produce 1,3,5-trisubstituted 1,2,4-triazoles from hydrazones and aliphatic amines. organic-chemistry.org Furthermore, a one-pot, six-component reaction has been described for the synthesis of linked 1,5-disubstituted tetrazole-1,2,3-triazole hybrids through a cascade process, highlighting the power of multicomponent reactions in generating molecular diversity. researchgate.net
Applications of 1 Chloro 1h 1,2,4 Triazole in Complex Organic Synthesis and Advanced Materials
Strategic Role as a Synthetic Building Block for Heterocyclic Scaffolds
1-Chloro-1H-1,2,4-triazole serves as a valuable and versatile building block in the synthesis of a variety of more complex heterocyclic compounds. Its utility stems from the reactivity of the chlorine atom, which can be readily displaced in nucleophilic substitution reactions. This allows for the strategic incorporation of the 1,2,4-triazole (B32235) moiety into larger molecular frameworks.
The synthesis of fused heterocyclic systems is a key application. For instance, 1,2,4-triazolo[4,3-a]pyridines and related structures can be efficiently synthesized from commercially available starting materials. rsc.org This highlights the role of chloro-substituted triazoles in constructing bridged and fused ring systems, which are common motifs in medicinally important compounds.
Furthermore, the 1,2,4-triazole ring itself is a desirable scaffold in medicinal chemistry, known to be present in a range of therapeutic agents. nih.govnih.gov The synthesis of derivatives often begins with a functionalized triazole, and this compound provides a convenient entry point for creating diverse libraries of compounds for biological screening. The ability to construct these scaffolds is crucial for the development of new drugs with potential activities such as antifungal, antibacterial, and anticancer properties. chemmethod.comnih.gov
The following table summarizes some of the heterocyclic scaffolds synthesized using 1,2,4-triazole derivatives as building blocks:
| Starting Material/Reaction Type | Resulting Heterocyclic Scaffold | Significance |
| 2-Hydrazinopyridines | 1,2,4-Triazolo[4,3-a]pyridines | Access to fused heterocyclic systems. rsc.org |
| Multi-step synthesis from 4-amino-1,2,4-triazole | Imidazole-substituted 1,2,4-triazoles | Creation of complex molecules with potential biological activity. chemmethod.com |
| Condensation reactions | Schiff bases of 1,2,4-triazole | Intermediates for further functionalization and synthesis of more complex heterocycles. chemmethod.com |
Facilitating the Introduction of Diverse Functional Groups into Triazole Frameworks
The chloro substituent in this compound acts as a leaving group, enabling the introduction of a wide array of functional groups onto the triazole ring through nucleophilic substitution reactions. This versatility is a cornerstone of its utility in synthetic organic chemistry, allowing for the fine-tuning of molecular properties for various applications.
The chlorine atom can be substituted by nucleophiles such as amines, thiols, and alcohols, typically under basic conditions. This opens up pathways to a multitude of substituted 1,2,4-triazoles. For example, the reaction with thiols can lead to the formation of mercapto-substituted triazoles, which are themselves important intermediates and have been investigated for their biological activities. nih.gov
The ability to introduce different functional groups is critical in the development of new pharmaceuticals, as even small changes to the molecular structure can have a significant impact on biological activity. nih.govchemmethod.com This approach allows for the systematic modification of a lead compound to optimize its efficacy and other properties.
Examples of functional groups that can be introduced onto the 1,2,4-triazole framework are presented in the table below:
| Reagent/Reaction Condition | Introduced Functional Group | Resulting Compound Class |
| Amines | Amino groups | Amino-1,2,4-triazoles |
| Thiols | Thioether groups | Thio-substituted 1,2,4-triazoles |
| Alcohols/Alkoxides | Alkoxy groups | Alkoxy-1,2,4-triazoles |
| Carbon nucleophiles | Alkyl or aryl groups | C-substituted 1,2,4-triazoles |
Design and Synthesis of Novel Heterocyclic Compounds for Material Science
The 1,2,4-triazole ring is an electron-deficient system, a property that makes it an attractive component in the design of materials with specific electronic and photophysical properties. researchgate.net this compound, as a key intermediate, facilitates the synthesis of novel heterocyclic compounds that are being explored for applications in material science.
Derivatives of 1,2,4-triazole have been incorporated into polymers and small molecules for use in electronic devices. For example, poly(triazole-imide)s have been synthesized and shown to possess high thermal stability and good solubility, making them suitable for forming thin films. researchgate.net The electron-transport and hole-blocking capabilities of the triazole moiety are particularly relevant for applications in organic light-emitting diodes (OLEDs). researchgate.net
The synthesis of these materials often relies on the ability to functionalize the triazole ring, a process for which this compound is a useful precursor. By attaching different functional groups, the electronic properties of the resulting molecule can be tuned to meet the requirements of a specific application.
The following table outlines some of the material science applications of 1,2,4-triazole derivatives:
| Material Type | Key Property | Potential Application |
| Poly(triazole-imide)s (PTAIs) | High thermal stability, good solubility | Tough, low-colored thin films. researchgate.net |
| Alkenyl-1H-1,2,4-triazoles | Bright fluorescence | Light-emitting materials. researchgate.net |
| 1,2,4-Triazole-containing polymers | Electron-transport and hole-blocking | Organic Light-Emitting Diodes (OLEDs). researchgate.net |
Development of Ligands for Coordination Chemistry and Catalysis
The nitrogen atoms in the 1,2,4-triazole ring can act as donor atoms, allowing them to coordinate with metal ions to form a wide variety of coordination complexes, including coordination polymers and metal-organic frameworks (MOFs). tennessee.edu this compound can be used as a starting material to synthesize more complex triazole-based ligands for this purpose.
The ability to functionalize the triazole ring is crucial for designing ligands with specific coordination properties. By introducing different substituents, it is possible to control the steric and electronic environment around the metal center, which in turn influences the structure and properties of the resulting complex. For example, the introduction of bulky groups can create specific binding pockets, which can be useful in catalysis.
Triazole-based ligands have been used to create complexes with interesting magnetic properties, such as spin-crossover behavior. tennessee.edu They have also been employed in the development of catalysts for a variety of organic transformations. The versatility of the 1,2,4-triazole scaffold makes it a valuable platform for the design of new ligands with tailored properties for applications in coordination chemistry and catalysis. isres.org
The table below provides examples of the use of 1,2,4-triazole derivatives in coordination chemistry:
| Ligand Type | Metal Complex Type | Application |
| Tris(1,2,3-triazolyl)borate | Homoleptic complexes, coordination polymers | Varies depending on the transition metal. tennessee.edu |
| Bis-triazole linkers | Metal-Organic Frameworks (MOFs) | Porous materials with gate-opening effects. tennessee.edu |
| Mixed triazole/tetrazole ligands | Iron MOFs | Materials with spin-crossover properties. tennessee.edu |
Conclusion and Future Research Perspectives on 1 Chloro 1h 1,2,4 Triazole
Current State of Knowledge and Key Research Achievements
1-Chloro-1H-1,2,4-triazole is a halogenated derivative of 1,2,4-triazole (B32235), a five-membered heterocyclic compound with three nitrogen atoms. The parent 1,2,4-triazole exists in two tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the 1H form being more stable. ijsr.netnih.govnih.gov The introduction of a chlorine atom to the triazole ring can influence its chemical reactivity and physical properties.
Research on 1,2,4-triazole and its derivatives has been extensive due to their wide range of applications. These compounds are integral to many clinically used drugs, including antifungals (like fluconazole (B54011) and itraconazole), antivirals, and anticancer agents. nih.govnih.gov The biological activity of 1,2,4-triazole derivatives is attributed to their ability to interact with biological receptors through their dipole character, hydrogen bonding capacity, and structural rigidity. nih.gov
Specifically for chloro-substituted 1,2,4-triazoles, they can exist in different isomeric forms, such as 3-chloro-1H-1,2,4-triazole and 5-chloro-1H-1,2,4-triazole. ijsr.net Theoretical and physical studies have been conducted to determine the stability of these tautomers. ijsr.net The synthesis of various substituted 1,2,4-triazoles, including those with chloro groups, has been a significant area of research, with numerous methods developed to create diverse molecular structures. isres.orgnih.gov
Identification of Unexplored Reactivity and Synthetic Pathways
While the synthesis of various 1,2,4-triazole derivatives is well-documented, there remain unexplored areas of reactivity for this compound. A recent study has unveiled a previously unknown reactivity of the 1,2,4-triazole backbone, involving an N-N bond-cleaving ring-opening reaction. nih.gov This discovery was made during a C-H activation-annulation reaction on a 4-substituted 1,2,4-triazole, a type of functionalization that has been underdeveloped compared to its 1,2,3-triazole counterparts. nih.gov This suggests that the reactivity of the this compound core may be more complex than currently understood and could offer novel synthetic opportunities.
Future research could focus on exploring similar C-H activation and ring-opening reactions specifically for this compound. Investigating its behavior under various catalytic systems, including metal-catalyzed cross-coupling reactions, could lead to the development of new synthetic methodologies. For instance, copper-catalyzed and iodine-mediated reactions have been successful in synthesizing other substituted 1,2,4-triazoles and could be adapted for chloro-derivatives. nih.gov Furthermore, multicomponent reactions, which allow for the construction of complex molecules in a single step, represent a promising avenue for creating novel structures from this compound. organic-chemistry.org
Advancements in Computational Chemistry for Predictive Synthesis and Property Design
Computational chemistry is becoming an increasingly powerful tool in predicting the synthesis and properties of novel compounds. For this compound, computational methods can be employed to:
Predict Reactivity and Reaction Mechanisms: Quantum chemical calculations can elucidate the electronic structure and predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of new synthetic routes.
Determine Tautomeric Stability: As seen with other substituted triazoles, theoretical studies can accurately predict the relative stability of different tautomers of this compound. ijsr.net
Predict Physicochemical Properties: Properties such as solubility, lipophilicity (LogP), and polar surface area can be calculated, which are crucial for applications in materials science and medicinal chemistry. ebi.ac.uk
Virtual Screening and Drug Design: Molecular docking studies can predict the binding affinity of this compound derivatives to biological targets, aiding in the discovery of new therapeutic agents. nih.govnih.gov For example, docking simulations have been used to understand the interaction of triazole derivatives with enzymes like aromatase and metallo-β-lactamases. nih.govnih.gov
The integration of computational predictions with experimental work can significantly accelerate the discovery and optimization of new synthetic pathways and functional molecules based on the this compound scaffold.
Integration of Green Chemistry Principles for Sustainable Production and Transformation
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like 1,2,4-triazoles to minimize environmental impact. nih.govrsc.org For the production and transformation of this compound, several green chemistry strategies can be implemented:
Use of Greener Solvents: Replacing hazardous organic solvents with water, ionic liquids, or solvent-free reaction conditions.
Catalysis: Employing efficient and recyclable catalysts, such as copper catalysts, to reduce waste and energy consumption. nih.govfrontiersin.org
Microwave-Assisted Synthesis: Utilizing microwave irradiation can lead to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating. nih.gov
One-Pot and Multicomponent Reactions: Designing synthetic routes that combine multiple steps into a single operation reduces the need for purification of intermediates and minimizes waste generation. isres.orgnih.gov
Atom Economy: Developing synthetic methods that maximize the incorporation of all starting materials into the final product.
By adopting these principles, the synthesis of this compound and its derivatives can become more sustainable and environmentally friendly.
Outlook for New Material Discovery and Chemical Tool Development
The unique properties of the 1,2,4-triazole ring suggest that this compound holds significant potential for the development of new materials and chemical tools.
Materials Science: 1,2,4-triazole derivatives have been investigated for their applications in various materials. For instance, benzotriazole, a related compound, is a well-known corrosion inhibitor for copper. wikipedia.org The specific properties of this compound could be harnessed to create new corrosion inhibitors, polymers, or other functional materials. The ability of triazoles to act as ligands for metal ions also opens up possibilities for the development of new coordination polymers and metal-organic frameworks (MOFs).
Chemical Biology and Medicinal Chemistry: The 1,2,4-triazole scaffold is a proven pharmacophore in a wide range of therapeutic agents. nih.govnih.gov The introduction of a chlorine atom in this compound can modulate its electronic properties and lipophilicity, potentially leading to enhanced biological activity or improved pharmacokinetic profiles. The recently discovered ring-opening reactivity of the 1,2,4-triazole backbone could be exploited to design novel chemical probes or pro-drugs that release an active molecule upon a specific trigger. nih.gov For example, this unique reactivity has been used to create fluorescent dyes for intracellular imaging. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Chloro-1H-1,2,4-triazole, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via a two-step process:
Hydroxymethylation : React 1H-1,2,4-triazole with paraformaldehyde under catalyst-free, solvent-free conditions to yield 1-(hydroxymethyl)-1,2,4-triazole.
Chlorination : Treat the intermediate with thionyl chloride (SOCl₂) in chloroform to achieve chlorination. Solvent choice (e.g., chloroform) enhances reaction control and reduces SOCl₂ waste. Total yields exceed 92.3% .
- Key Considerations : Monitor reaction temperature during chlorination to avoid side reactions. Solvent-free hydroxymethylation minimizes purification steps.
Q. What spectroscopic and analytical techniques are essential for characterizing this compound and its derivatives?
- Methodological Answer : Use a combination of:
- IR spectroscopy to confirm functional groups (e.g., C-Cl stretching at ~600–800 cm⁻¹).
- ¹H/¹³C NMR to resolve substituent positions on the triazole ring.
- Mass spectrometry (MS) for molecular weight verification.
- Elemental analysis to validate purity and stoichiometry .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for 1,2,4-triazole derivatives, particularly regioisomeric ambiguities?
- Methodological Answer :
- Step 1 : Perform X-ray crystallography to unambiguously determine molecular geometry. For example, single-crystal studies confirmed the structure of 1-{4-[(1H-1,2,4-Triazol-1-yl)methyl]benzyl}-1H-1,2,4-triazol-4-ium perchlorate .
- Step 2 : Use dynamic NMR or variable-temperature experiments to study tautomerism or conformational changes.
- Step 3 : Validate synthetic pathways with isotopic labeling or controlled reaction intermediates .
Q. What are the stability profiles of this compound under varying storage and reaction conditions?
- Methodological Answer :
- Thermal Stability : Conduct differential scanning calorimetry (DSC) to identify decomposition temperatures.
- Hydrolytic Stability : Test in aqueous buffers (pH 1–14) to assess susceptibility to hydrolysis. Chlorinated triazoles generally degrade in alkaline conditions.
- Storage Recommendations : Store in airtight, light-resistant containers at <25°C, away from oxidizers. Polyethylene/polypropylene containers are preferred .
Q. How does this compound contribute to pharmacological activity in antimicrobial agents?
- Methodological Answer :
- Mechanistic Insight : The chloro group enhances lipophilicity, improving membrane penetration. Derivatives like Schiff bases or thiazole hybrids exhibit enhanced antibacterial/fungal activity.
- Experimental Design :
Synthesize derivatives (e.g., 4-amino-5-(chlorophenyl)-4H-1,2,4-triazole).
Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via MIC assays.
Correlate substituent electronic effects (Hammett σ values) with bioactivity .
Q. What are the challenges in scaling up this compound synthesis, and how can safety risks be mitigated?
- Methodological Answer :
- Scale-Up Risks : Exothermic chlorination steps require precise temperature control to prevent runaway reactions.
- Safety Protocols :
- Use localized exhaust ventilation to manage SOCl₂ vapors.
- Wear chemical-resistant gloves (e.g., nitrile) and eye protection (ANSI Z87.1-rated goggles).
- Implement emergency showers and eyewash stations in handling areas .
Q. How is this compound utilized in nitrogen-rich polymers for energetic materials?
- Methodological Answer :
- Polymer Design : Incorporate 1-vinyl-1,2,4-triazole monomers into polymers via radical polymerization. Nitro-substituted derivatives (e.g., poly(3-nitro-1-vinyl-1,2,4-triazole)) enhance energy density.
- Characterization : Use gel permeation chromatography (GPC) for molecular weight analysis and DSC to evaluate thermal stability (>200°C for military applications) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
